molecular formula C10H8FNO B13065359 (5-Fluoroquinolin-6-yl)methanol

(5-Fluoroquinolin-6-yl)methanol

Cat. No.: B13065359
M. Wt: 177.17 g/mol
InChI Key: OOMRBTYKSRGNTG-UHFFFAOYSA-N
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Description

(5-Fluoroquinolin-6-yl)methanol: is an organic compound belonging to the quinoline family, characterized by a fluorine atom at the 5-position and a hydroxymethyl group at the 6-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroquinolin-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 6-position through a formylation reaction followed by reduction. This can be done using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Fluoroquinolin-6-yl)methanol can undergo oxidation to form (5-Fluoroquinolin-6-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

    Reduction: The compound can be reduced to (5-Fluoroquinolin-6-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using thionyl chloride (SOCl₂).

Common Reagents and Conditions

    Oxidation: PCC, MnO₂

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: SOCl₂, phosphorus tribromide (PBr₃)

Major Products

    Oxidation: (5-Fluoroquinolin-6-yl)methanal

    Reduction: (5-Fluoroquinolin-6-yl)methane

    Substitution: Various substituted quinolines depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoroquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Medicinally, this compound derivatives are explored for their antimicrobial and anticancer activities. The fluorine atom often enhances the biological activity of these compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-6-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity to the target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoroquinolin-8-yl)methanol
  • (6-Fluoroquinolin-2-yl)methanol
  • (7-Fluoroquinolin-4-yl)methanol

Uniqueness

Compared to its analogs, (5-Fluoroquinolin-6-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can lead to distinct chemical reactivity and biological activity. The position of the substituents can significantly influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

(5-fluoroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2

InChI Key

OOMRBTYKSRGNTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)CO)N=C1

Origin of Product

United States

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